Metamfepramone

Transdermal delivery Pharmacokinetics Aminopropiophenone

Securing authentic Metamfepramone reference material is critical for doping control and forensic labs, where misidentification due to generic substitution with diethylpropion invalidates results. This compound exhibits fundamentally different percutaneous absorption (< 2% uptake in <2 min vs. 60-80% for diethylpropion) and unique metabolism to methcathinone and methylpseudoephedrine. - Enables validated LC-MS/MS detection with LODs of 2-10 ng/mL for urinary metabolites. - Listed explicitly as relevant by the World Anti-Doping Agency (WADA). - Supplied with comprehensive CoA; suitable as a SAR comparator (potency ~1× cathinone, 1.6× less than methcathinone).

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 15351-09-4
Cat. No. B092691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetamfepramone
CAS15351-09-4
Synonyms2-(dimethylamino)propiophenone
dimepropion
dimethylpropion
metamfepramone
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)N(C)C
InChIInChI=1S/C11H15NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3
InChIKeyKBHMHROOFHVLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metamfepramone (CAS 15351-09-4) Procurement Guide: Synthetic Cathinone Reference Standard and Research Intermediate


Metamfepramone (INN, also known as dimethylcathinone, dimethylpropion, dimepropion) is a synthetic stimulant belonging to the substituted cathinone and phenethylamine chemical classes [1]. It is a β-keto analog of dimethylamphetamine and was patented alongside diethylpropion as an anorectic agent in 1961 [2]. The compound was clinically evaluated as an appetite suppressant and for the treatment of hypotension, but was never widely marketed [3]. Metamfepramone is currently encountered in research contexts including forensic toxicology, doping control analysis, and synthetic chemistry as a reference standard [4].

Why Generic Substitution Fails for Metamfepramone: Metabolic Fate and Percutaneous Absorption Profile


Metamfepramone cannot be generically substituted with structurally similar aminopropiophenones such as diethylpropion (amfepramone) due to quantifiable differences in both percutaneous absorption kinetics and metabolic fate. A direct comparative study by Markantonis et al. (1986) demonstrated that only a small percentage of dimethylpropion (DMP I, metamfepramone) is taken up into the skin in less than 2 minutes, compared to high percentages (60-80%) for diethylpropion (DEP I) [1]. Furthermore, metamfepramone undergoes rapid metabolism to produce two distinct major metabolites: methylpseudoephedrine and methcathinone, the latter of which is itself a controlled substance with stimulant properties [2]. This metabolic pathway differs fundamentally from that of diethylpropion, which is primarily N-deethylated to form active metabolites with distinct pharmacokinetic profiles. These quantifiable differences in absorption kinetics and metabolic degradation render generic substitution scientifically invalid in analytical, forensic, and pharmacological research contexts.

Metamfepramone Product-Specific Quantitative Evidence for Scientific Procurement Decisions


Percutaneous Absorption Kinetics: Metamfepramone vs. Diethylpropion (Amfepramone)

Metamfepramone (dimethylpropion, DMP I) exhibits substantially lower initial percutaneous uptake compared to the structurally related anorectic agent diethylpropion (DEP I, amfepramone). In a direct comparative study of aminopropiophenones, only a small percentage of metamfepramone and its metabolites were taken up into the skin in less than 2 minutes, whereas high percentages (60–80%) of diethylpropion and its metabolites were absorbed within the same timeframe [1].

Transdermal delivery Pharmacokinetics Aminopropiophenone

Metabolic Pathway Distinctiveness: Urinary Metabolite Profile of Metamfepramone

Metamfepramone is characterized by a rapid metabolic degradation pathway producing two specific major metabolites: methylpseudoephedrine and methcathinone. The latter (methcathinone) is a controlled stimulant and serves as a definitive marker for metamfepramone administration in doping control and forensic analyses [1]. The rapid degradation of the parent drug complicates direct detection, necessitating metabolite monitoring with lower limits of detection ranging from 2-10 ng/mL in urine using validated LC-MS/MS methods [1].

Doping control Drug metabolism LC-MS/MS

Comparative Stimulant Potency: Metamfepramone Relative to Methcathinone and Cathinone

Metamfepramone (N,N-dimethylcathinone) has been reported to be approximately 1.6 times less potent than methcathinone as a central nervous system stimulant, making it roughly equipotent to cathinone itself [1]. This quantitative structure-activity relationship provides a reference point for comparative pharmacological studies within the synthetic cathinone class.

Structure-activity relationship Cathinone pharmacology Stimulant

Metamfepramone (CAS 15351-09-4) Primary Application Scenarios for Scientific Procurement


Doping Control and Forensic Toxicology Reference Standard

Procure metamfepramone as a certified reference standard for doping control laboratories and forensic toxicology units. Its detection in biological matrices relies on monitoring the specific urinary metabolites methylpseudoephedrine and methcathinone, with validated LC-MS/MS methods achieving lower limits of detection of 2-10 ng/mL [1]. The compound is explicitly listed as relevant for doping controls by the World Anti-Doping Agency (WADA) [1].

Comparative Percutaneous Absorption Research in Aminopropiophenones

Use metamfepramone (dimethylpropion) as a comparator compound in transdermal absorption studies of aminopropiophenones. Direct comparative data show that metamfepramone exhibits substantially lower initial percutaneous uptake (< 60–80% in < 2 minutes) compared to diethylpropion, which achieves 60–80% uptake within the same timeframe [2]. This differential absorption profile makes metamfepramone a valuable reference compound for investigating structure-permeability relationships in skin penetration models.

Synthetic Cathinone Structure-Activity Relationship (SAR) Studies

Metamfepramone (N,N-dimethylcathinone) serves as a key comparator in SAR studies of synthetic cathinones. Its reported potency (roughly equipotent to cathinone, 1.6× less potent than methcathinone) provides a quantitative baseline for evaluating the effects of N,N-dimethyl substitution on stimulant activity [3]. Researchers investigating the pharmacological effects of emerging synthetic cathinones require authentic metamfepramone reference material to establish comparative potency and activity profiles.

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